molecular formula C60H46N4 B13781090 N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)

N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)

Cat. No.: B13781090
M. Wt: 823.0 g/mol
InChI Key: VLXIRUVGBPEOLQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1’-([1,1’-Biphenyl]-3,3’-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine) typically involves the reaction of biphenyl derivatives with triphenylamine derivatives under controlled conditions. The process often includes steps such as:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as sublimation are used to obtain ultra-pure grade chemicals .

Chemical Reactions Analysis

Types of Reactions

N1,N1’-([1,1’-Biphenyl]-3,3’-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

N1,N1’-([1,1’-Biphenyl]-3,3’-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine) has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its role as a hole transport material. It facilitates the movement of holes (positive charge carriers) in electronic devices, thereby improving current efficiency and reducing energy losses. The molecular targets include the interfaces between different layers in OLEDs and solar cells, where it helps balance the charge carriers and enhance device performance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N1’-([1,1’-Biphenyl]-3,3’-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine) is unique due to its extended structure and the presence of four triarylamine units. This makes it highly effective in balancing holes and electrons in the emitting layer of OLED devices, leading to improved current efficiency and reduced energy losses .

Properties

Molecular Formula

C60H46N4

Molecular Weight

823.0 g/mol

IUPAC Name

1-N,1-N,4-N-triphenyl-4-N-[3-[3-(N-[4-(N-phenylanilino)phenyl]anilino)phenyl]phenyl]benzene-1,4-diamine

InChI

InChI=1S/C60H46N4/c1-7-23-49(24-8-1)61(50-25-9-2-10-26-50)55-37-41-57(42-38-55)63(53-31-15-5-16-32-53)59-35-19-21-47(45-59)48-22-20-36-60(46-48)64(54-33-17-6-18-34-54)58-43-39-56(40-44-58)62(51-27-11-3-12-28-51)52-29-13-4-14-30-52/h1-46H

InChI Key

VLXIRUVGBPEOLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC(=C5)C6=CC(=CC=C6)N(C7=CC=CC=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1

Origin of Product

United States

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